molecular formula C20H24O2 B1249227 Frondosin B

Frondosin B

Cat. No. B1249227
M. Wt: 296.4 g/mol
InChI Key: LSPMJSWSYGOLFD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Frondosin B is a natural product found in Dysidea frondosa with data available.

Scientific Research Applications

Synthesis and Structural Insights

Frondosin B, a marine sesquiterpene isolated from the sponge Dysidea frondosa, has garnered interest due to its range of biological activities, including potential applications in anti-inflammatory, anticancer, and HIV therapy. Research efforts have primarily focused on its synthesis and structural analysis. Reiter et al. (2010) developed a concise enantioselective synthesis of (+)-frondosin B, establishing the critical stereogenic center in the first of three chemical steps, while also providing insights into the absolute stereochemical assignment of (+)-frondosin B (Reiter et al., 2010). Inoue et al. (2001) achieved two concise syntheses of (+/-)-frondosin B from commercially available 5-methoxysalicylaldehyde, determining the absolute configuration of frondosin B (Inoue et al., 2001).

Biological Activities and Potential Applications

The unique structure and bioactivity of frondosin B have made it a subject of significant interest. Zong et al. (2018) summarized the synthetic efforts related to frondosin B, noting its ability to inhibit the binding of the cytokine interleukin-8 (IL-8) to its receptor, which has implications in managing a range of inflammatory disorders and tumor progression (Zong et al., 2018). Similarly, VanHeyst and Wright (2015) described the frondosin family's antagonistic properties against interleukin-8 binding to its receptor, emphasizing its potential in developing new pharmacological agents (VanHeyst & Wright, 2015).

Synthetic Challenges and Stereochemical Analysis

The synthesis of frondosin B has presented notable challenges, particularly in stereochemistry. VanHeyst and Wright (2015) also delved into the stereochemical mystery surrounding the syntheses of frondosins B and A, resolving conflicts in the assignment of the stereogenic center at C8 (VanHeyst & Wright, 2015). Such insights are crucial for the accurate synthesis and potential therapeutic application of frondosin B.

properties

Product Name

Frondosin B

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

(10S)-6,6,10-trimethyl-12-oxatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2(7),13(18),14,16-pentaen-16-ol

InChI

InChI=1S/C20H24O2/c1-12-6-8-16-14(5-4-10-20(16,2)3)18-15-11-13(21)7-9-17(15)22-19(12)18/h7,9,11-12,21H,4-6,8,10H2,1-3H3/t12-/m0/s1

InChI Key

LSPMJSWSYGOLFD-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1CCC2=C(CCCC2(C)C)C3=C1OC4=C3C=C(C=C4)O

Canonical SMILES

CC1CCC2=C(CCCC2(C)C)C3=C1OC4=C3C=C(C=C4)O

synonyms

frondosin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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